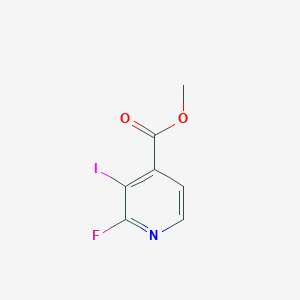
Methyl 2-fluoro-3-iodopyridine-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-fluoro-3-iodopyridine-4-carboxylate typically involves nucleophilic aromatic substitution reactions. One common method starts with isonicotinic acid methyl ester, which undergoes nitration to form methyl 3-nitro-4-pyridylcarboxylate. This intermediate is then subjected to nucleophilic aromatic substitution with a fluoride anion to yield methyl 3-fluoropyridine-4-carboxylate .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar nucleophilic aromatic substitution reactions, optimized for higher yields and purity. The use of efficient fluorinating reagents and controlled reaction conditions is crucial for industrial-scale production .
化学反応の分析
Types of Reactions
Methyl 2-fluoro-3-iodopyridine-4-carboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic and electrophilic substitution reactions due to the presence of the fluorine and iodine atoms.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include fluoride anions and other nucleophiles.
Oxidation and Reduction: Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with fluoride anions yields fluorinated pyridine derivatives .
科学的研究の応用
Methyl 2-fluoro-3-iodopyridine-4-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Medicine: Investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Used in the development of agrochemicals and other industrial products.
作用機序
The mechanism of action of methyl 2-fluoro-3-iodopyridine-4-carboxylate involves its interaction with molecular targets through its fluorine and iodine substituents. These interactions can influence the compound’s reactivity and binding affinity in various chemical and biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
- Methyl 3-fluoropyridine-4-carboxylate
- 2-Fluoro-3-iodopyridine
- 3-Fluoro-4-iodopyridine
Uniqueness
Methyl 2-fluoro-3-iodopyridine-4-carboxylate is unique due to the specific positioning of the fluorine and iodine atoms on the pyridine ring. This unique structure imparts distinct physical and chemical properties, making it valuable for specific applications in research and industry .
特性
分子式 |
C7H5FINO2 |
|---|---|
分子量 |
281.02 g/mol |
IUPAC名 |
methyl 2-fluoro-3-iodopyridine-4-carboxylate |
InChI |
InChI=1S/C7H5FINO2/c1-12-7(11)4-2-3-10-6(8)5(4)9/h2-3H,1H3 |
InChIキー |
OOSQOTHFKZJWLD-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=C(C(=NC=C1)F)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 3-oxa-9-azaspiro[5.5]undecane-8-carboxylate](/img/structure/B15298777.png)
![[(1R,6S,7R)-bicyclo[4.1.0]hept-3-en-7-yl]methanol](/img/structure/B15298783.png)
![5-(2-{[(Tert-butoxy)carbonyl]amino}ethyl)pyridine-2-carboxylic acid](/img/structure/B15298793.png)
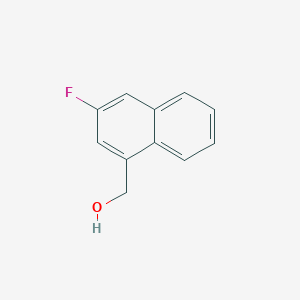
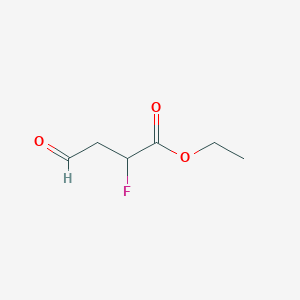

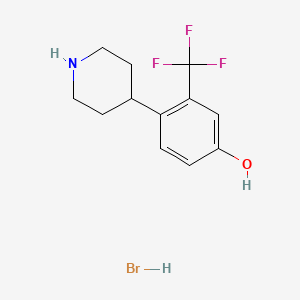
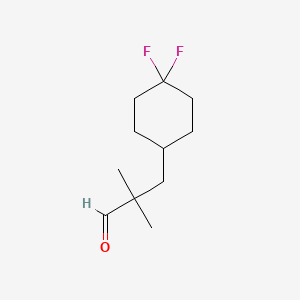

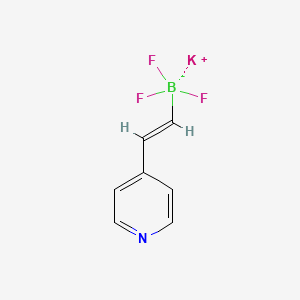
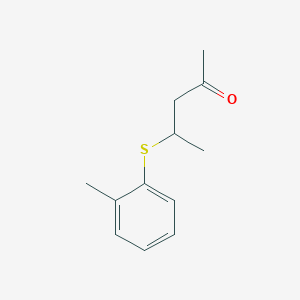
![1-(Iodomethyl)-4-methanesulfonyl-2-oxabicyclo[2.1.1]hexane](/img/structure/B15298871.png)
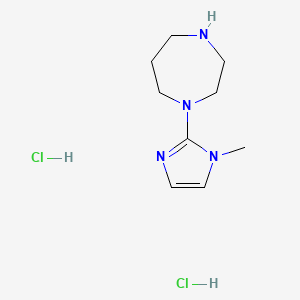
![N-[4,6-dimethyl-2-(morpholin-4-yl)pyrimidin-5-yl]hexanamide](/img/structure/B15298883.png)
